1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride
Overview
Description
1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride is a synthetic compound that belongs to the class of imidazole-containing compounds. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable synthon in the development of new drugs and other applications .
Preparation Methods
The synthesis of 1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride can be achieved through various synthetic routes. One common method involves the N-arylation of imidazole using hexadecyltrimethylammonium bromide as a catalyst . Another approach is the condensation of various acetophenones with 4-(1H-imidazol-1-yl)benzaldehyde . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors in the body . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
1-[4-(4-Imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride can be compared with other imidazole-containing compounds, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent. These compounds share the imidazole ring structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-13(19)14-5-6-15(16(11-14)20-2)21-10-4-3-8-18-9-7-17-12-18;/h5-7,9,11-12H,3-4,8,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJEQRDQUEGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCN2C=CN=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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